molecular formula C24H22ClN3OS B2820701 N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-naphthamide hydrochloride CAS No. 1189712-42-2

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-naphthamide hydrochloride

Cat. No.: B2820701
CAS No.: 1189712-42-2
M. Wt: 435.97
InChI Key: UCAIAAYRYQEPNB-UHFFFAOYSA-N
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Description

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-naphthamide hydrochloride is a synthetically designed chemical scaffold of significant interest in medicinal chemistry and preclinical research . This compound features a complex molecular architecture comprising a 1-naphthamide group linked to a 5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine ring system . The integration of the naphthalene ring system provides a rigid, planar aromatic surface, while the tetrahydrothiazolopyridine core offers a bridged, partially saturated bicyclic structure with potential for diverse molecular interactions. The specific biochemical and cellular targets of this compound are not yet fully elucidated in the public scientific literature, presenting a compelling opportunity for original research. The structural motif of a tetrahydrothiazolopyridine is recognized in pharmaceutical research for its potential as a privileged scaffold in the design of bioactive molecules. For instance, structurally related compounds containing the thiazolo[5,4-c]pyridine framework have been investigated for their potential biological activities . Furthermore, the broader class of fused, nitrogen-containing heterocycles to which this compound belongs is frequently explored in drug discovery efforts, particularly in the development of kinase inhibitors and other targeted therapies . Researchers can utilize this compound as a key intermediate or a novel chemical probe to investigate new biological pathways, to study structure-activity relationships (SAR) in lead optimization programs, and to develop new synthetic methodologies for complex heterocyclic systems. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)naphthalene-1-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3OS.ClH/c28-23(20-12-6-10-18-9-4-5-11-19(18)20)26-24-25-21-13-14-27(16-22(21)29-24)15-17-7-2-1-3-8-17;/h1-12H,13-16H2,(H,25,26,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCAIAAYRYQEPNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=CC4=CC=CC=C43)CC5=CC=CC=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-naphthamide hydrochloride typically involves multiple steps:

    Formation of the Thiazolopyridine Ring: The initial step involves the cyclization of appropriate precursors to form the thiazolopyridine core. This can be achieved through the reaction of a thioamide with a suitable α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Benzylation: The thiazolopyridine intermediate is then benzylated using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Amidation: The benzylated thiazolopyridine is reacted with 1-naphthoyl chloride in the presence of a base like triethylamine to form the naphthamide derivative.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the naphthamide moiety, potentially converting it to the corresponding amine.

    Substitution: The thiazolopyridine ring can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted thiazolopyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thiazolopyridine derivatives in various chemical reactions.

Biology

Biologically, N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-naphthamide hydrochloride is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal research, this compound is explored for its potential therapeutic applications. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals for treating various diseases.

Industry

Industrially, the compound’s unique properties make it useful in the development of specialty chemicals and materials. It may be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-naphthamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolopyridine ring can mimic natural substrates, allowing the compound to inhibit or activate biological pathways. The benzyl and naphthamide groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural differences and molecular data for the target compound and its analogs:

Compound Name R1 (Thiazolo Substituent) R2 (Amide Substituent) Molecular Formula Average Mass (g/mol) Notes
Target: N-(5-Benzyl-...)-1-naphthamide HCl Benzyl 1-Naphthamide C26H23ClN3OS* ~448.0† Reference compound for comparison
N-(5-Benzyl-...)-4-(tert-butyl)benzamide HCl Benzyl 4-tert-Butylbenzamide C24H28ClN3OS 442.018 Higher lipophilicity (tert-butyl)
N-(5-Methyl-...)-2-naphthamide HCl Methyl 2-Naphthamide C20H20ClN3OS ~393.9† Reduced steric bulk (methyl vs. benzyl)
N-(5-Ethyl-...)-3-methoxy-2-naphthamide HCl Ethyl 3-Methoxy-2-naphthamide C23H24ClN3O2S ~449.9† Discontinued (safety/efficacy?)
N-(5-Benzyl-...)-2-(4-fluorophenyl)acetamide HCl Benzyl 4-Fluorophenylacetyl C23H22ClFN3OS ~442.9† Fluorine enhances metabolic stability
N-(5-Benzyl-...)cyclohexanecarboxamide HCl Benzyl Cyclohexanecarboxamide C22H27ClN3OS ~416.9† High lipophilicity (cyclohexane)

*Estimated based on structural analogs; exact data for the target compound is unavailable.
†Calculated using analogous structures; values approximate.

Key Observations

Benzyl may also increase metabolic stability due to steric hindrance. Methyl/Ethyl (): Smaller alkyl groups reduce molecular weight and may improve solubility but could shorten half-life due to faster metabolism.

R2 Substituent Effects: 1-Naphthamide (target): The linear naphthalene system likely increases π-π stacking interactions in biological targets compared to 2-naphthamide or benzamide . 4-tert-Butylbenzamide : The bulky tert-butyl group may enhance binding to hydrophobic pockets but reduce aqueous solubility.

Safety and Handling: Compounds with naphthamide groups (target, ) require stringent storage conditions (dry, ventilated, sealed containers) due to flammability and toxicity risks .

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-naphthamide hydrochloride?

  • Synthesis Steps :

Intermediate Preparation : Start with the parent compound 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride (a common intermediate for thiazolo-pyridine derivatives), synthesized via reactions involving N-methyl-4-piperidone, sulfur, and cyanamide under controlled conditions .

Acylation : React the intermediate with 1-naphthoyl chloride in dichloromethane or acetonitrile under reflux.

Purification : Use column chromatography (e.g., silica gel) and recrystallization to isolate the pure product.

  • Challenges :

  • Byproduct Formation : Competing reactions during acylation may generate impurities; optimization of reaction time and stoichiometry is critical .

  • Yield Optimization : Low yields (~30–40%) are common due to steric hindrance from the benzyl and naphthamide groups.

    ParameterValue/DetailsSource
    Key SolventsDichloromethane, acetonitrile
    Purification MethodSilica chromatography, recrystallization

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Peaks at δ 7.8–8.5 ppm confirm aromatic protons from the naphthamide group.
  • ¹³C NMR : Signals at ~165–170 ppm indicate the carbonyl group of the amide .
    • Mass Spectrometry (MS) : Molecular ion peaks at m/z 393.9 (M+H⁺) align with the molecular formula C₁₈H₁₉ClN₃O₃S .
    • High-Performance Liquid Chromatography (HPLC) : Purity >95% confirmed using a C18 column with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

  • Case Study : Conflicting IC₅₀ values (e.g., 0.5 µM vs. 2.1 µM for factor Xa inhibition in different studies):

Assay Variability : Differences in enzyme sources (recombinant vs. plasma-derived factor Xa) and buffer conditions (pH, ionic strength) .

Compound Purity : Impurities >5% can skew activity; validate purity via HPLC before testing.

Statistical Analysis : Use dose-response curves with ≥3 replicates to calculate mean ± SEM .

  • Mitigation Strategy : Standardize protocols using guidelines from the International Society on Thrombosis and Haemostasis.

Q. What computational methods are effective for studying structure-activity relationships (SAR) of this compound?

  • Molecular Docking :

  • Target : Factor Xa (PDB ID: 2W26).

  • Software : AutoDock Vina or Schrödinger Suite.

  • Key Interactions : The benzyl group forms hydrophobic interactions with Tyr228, while the naphthamide engages in π-π stacking with Trp215 .

    • Quantitative SAR (QSAR) :
  • Descriptors : LogP, polar surface area, and H-bond acceptors/donors.

  • Model Validation : Use leave-one-out cross-validation (R² > 0.7) .

    Computational ToolApplicationOutcome
    AutoDock VinaBinding affinity predictionΔG = -9.2 kcal/mol
    MOEQSAR modelingR² = 0.82 for factor Xa inhibition

Q. How should researchers design experiments to assess off-target effects in kinase inhibition studies?

  • Kinase Panel Screening :

  • Platforms : Eurofins KinaseProfiler™ or Reaction Biology’s KinaseScan®.
  • Selection : Include kinases with structural homology to factor Xa (e.g., thrombin, trypsin) .
    • Data Interpretation :
  • Selectivity Score : Calculate (IC₅₀ target / IC₅₀ off-target). A score >100 indicates high specificity.
  • Cellular Assays : Validate in HEK293T cells overexpressing candidate kinases .

Data Contradiction Analysis

Q. Why do melting points vary across studies (e.g., 199–203°C vs. 201°C)?

  • Root Causes :

Polymorphism : Different crystalline forms due to solvent used in recrystallization (e.g., ethanol vs. acetonitrile).

Impurity Content : Residual solvents (e.g., DMF) lower observed melting points.

  • Resolution :

  • Perform differential scanning calorimetry (DSC) to identify polymorphs.
  • Use thermogravimetric analysis (TGA) to confirm purity >99% .

Methodological Recommendations

Q. What strategies optimize yield in large-scale synthesis?

  • Process Chemistry :

  • Catalysis : Replace traditional coupling agents (EDC/HOBt) with Pd/C or RuPhos for amide bond formation (yield increase from 40% to 65%) .
  • Continuous Flow : Implement microreactors to control exothermic reactions and reduce side products .
    • Quality Control :
  • In-line PAT : Use FTIR and Raman spectroscopy for real-time monitoring of intermediates .

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